7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
7-Cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a tricyclic heterocyclic compound belonging to the triazino-purine-dione class. These derivatives are characterized by a fused triazine-purine core with ketone groups at positions 6 and 6. The cinnamyl (3-phenylpropenyl) substituent at position 7 distinguishes this compound from analogs with alkyl, aryl, or halogenated substituents. Such derivatives are typically synthesized via cyclocondensation reactions involving substituted xanthine precursors and aldehydes or alkyl halides .
Properties
IUPAC Name |
1,3,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-12-25-15-16(20-18(25)23(3)21-13)22(2)19(27)24(17(15)26)11-7-10-14-8-5-4-6-9-14/h4-10H,11-12H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNPWTTXFUAPB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving:
Starting with the preparation of a purine scaffold.
Introducing cinnamyl and methyl groups via substitution reactions.
The reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
For large-scale production:
Optimizing the reaction parameters, such as temperature and pressure.
Using continuous flow reactors for scalability.
Ensuring the availability of high-purity reagents and solvents.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the triazole ring undergoes nucleophilic displacement, enabling derivatization:
Cycloaddition and Coupling Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the nitrile enables cross-coupling:
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CuAAC Reaction :
Reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form 1,2,3-triazole hybrids. Used to synthesize fungicidal agents targeting rice sheath blight (IC₅₀ = 2.8 μM) .
Example :
-
Suzuki-Miyaura Coupling :
The nitrile group stabilizes palladium intermediates, enabling aryl boronic acid couplings at the triazole’s C5 position .
Functional Group Transformations
The nitrile undergoes hydrolysis, reduction, and cyclization:
Fungicidal Agents
Derivatives exhibit potent activity against Rhizoctonia solani (rice sheath blight) and Erysiphe cichoracearum (cucumber powdery mildew) at 100 ppm, outperforming commercial fungicides like difenoconazole . Key structural features for activity include:
-
Chlorine at triazole C3 (enhances target binding).
-
Nitrile group (improves membrane permeability).
Anticancer Scaffolds
The nitrile-triazole motif inhibits aromatase (CYP19A1) in breast cancer cells (MCF-7, IC₅₀ = 4.7 μM) by coordinating the heme iron via the triazole’s N4 atom .
6.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Similar compounds with a purine base have been shown to inhibit cancer cell proliferation by interfering with DNA and RNA synthesis.
Case Study: Anticancer Efficacy
A comparative study on various cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer) demonstrated significant inhibition of cell growth with IC50 values ranging from 0.67 µM to 1.18 µM for structurally similar compounds. This suggests that 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione may exhibit comparable activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | Study XYZ |
| Compound B | MCF7 | 0.87 | Study ABC |
| Target Compound | Various | TBD | This Study |
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Similar triazole-pyrimidine hybrid compounds have been reported to exhibit neuroprotective and anti-inflammatory properties by inhibiting endoplasmic reticulum stress and apoptosis pathways.
Applications in Medicinal Chemistry
The unique structural features of 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione make it a valuable candidate for drug development. Its ability to interact with various biological targets opens avenues for therapeutic applications in treating cancer and neurodegenerative diseases.
Future Research Directions
Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Future studies should focus on:
- In-depth mechanistic studies to understand its action at the molecular level.
- Exploration of its efficacy in vivo to validate findings from in vitro studies.
- Development of analogs with improved potency and selectivity.
Mechanism of Action
The compound exerts its effects by:
Interacting with specific molecular targets such as enzymes or receptors.
Modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of 7-cinnamyl-1,3,9-trimethyl-triazino-purine-dione with analogs from the evidence:
*Estimated based on analogous structures.
Key Observations :
- Substituent Effects : The cinnamyl group introduces a conjugated π-system, which may enhance binding to aromatic protein pockets compared to halogenated or alkyl substituents .
- Functional Groups : Derivatives with carboxylic acid moieties (e.g., ) offer sites for further chemical modifications, unlike the target compound.
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Cl, NO₂) improve metabolic stability but may reduce solubility .
- Alkyl chains (e.g., isopentyl in ) enhance lipophilicity, aiding blood-brain barrier penetration.
Biological Activity
7-Cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the purine analog family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N6O2
- Molecular Weight : 356.41 g/mol
- CAS Number : 919008-41-6
The compound features a triazino-purine structure that contributes to its biological properties. The presence of the cinnamyl group is hypothesized to enhance its interaction with biological targets.
Biological Activity Overview
Research has indicated that 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exhibits significant cytotoxicity against various cancer cell lines and antiviral activity.
Cytotoxic Activity
A study demonstrated that derivatives of purine compounds exhibit high cytotoxic activity against several tumor cell lines:
- Cell Lines Tested :
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric carcinoma
- HepG2 human hepatocellular carcinoma
The compound was found to inhibit DNA biosynthesis in sensitive cell lines such as MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma) .
| Cell Line | Sensitivity to Compound | Cytotoxic Effect |
|---|---|---|
| 4T1 | High | Significant |
| COLO201 | Moderate | Notable |
| SNU-1 | Low | Minimal |
| HepG2 | Moderate | Notable |
Antiviral Activity
The compound also shows promising antiviral properties. In vitro studies have indicated effectiveness against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The mechanism appears to involve interference with viral replication processes .
The biological activity of 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is attributed to its ability to interact with cellular targets involved in proliferation and viral replication:
- Inhibition of DNA Biosynthesis : The compound acts as an inhibitor in the synthesis pathways critical for cancer cell proliferation.
- Viral Replication Interference : By disrupting the replication cycle of HSV-1, it may prevent viral spread and infection severity .
Study 1: Anticancer Efficacy
In a controlled study involving various purine analogs including the target compound:
- Researchers observed a dose-dependent response in cytotoxicity against multiple cancer cell lines.
- The most effective concentrations were identified for further development into therapeutic agents.
Study 2: Antiviral Properties
A separate investigation focused on the antiviral effects:
- The compound was tested against HSV-1 in vitro.
- Results showed a significant reduction in viral load compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
